![molecular formula C27H22F3N7O3 B1240939 2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid](/img/structure/B1240939.png)
2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CI-996 is a novel and potent angiotensin II type 1 receptor antagonist. It has been characterized in various in vitro and in vivo assays, demonstrating its potential as a therapeutic agent for cardiovascular diseases, particularly hypertension . CI-996 works by selectively blocking the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure and fluid balance in the body .
Preparation Methods
The synthesis of CI-996 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely available in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates, followed by their conversion into the final product .
Chemical Reactions Analysis
CI-996 undergoes various chemical reactions, including:
Oxidation: CI-996 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: CI-996 can undergo substitution reactions where specific functional groups are replaced by others.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form hydrolyzed products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: CI-996 is used as a reference compound in studies involving angiotensin II type 1 receptor antagonists.
Biology: The compound is used to study the biological effects of angiotensin II type 1 receptor antagonism on cellular processes.
Medicine: CI-996 has shown promise as a therapeutic agent for treating hypertension and other cardiovascular diseases. .
Industry: The compound is used in the development of new drugs targeting the angiotensin II type 1 receptor .
Properties
Molecular Formula |
C27H22F3N7O3 |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C27H22F3N7O3/c1-2-6-21-31-25(36-14-5-9-20(36)23(38)27(28,29)30)22(26(39)40)37(21)15-16-10-12-17(13-11-16)18-7-3-4-8-19(18)24-32-34-35-33-24/h3-5,7-14H,2,6,15H2,1H3,(H,39,40)(H,32,33,34,35) |
InChI Key |
MGSBGAVGFLLRDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)N5C=CC=C5C(=O)C(F)(F)F |
synonyms |
4-(2-(1-oxo-2,2,2-trifluoroethyl)-1H-pyrrol-1-yl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)bipheny-4-yl)methyl)-1H-imidazole-5-carboxylic acid CI 996 CI-996 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4S,5R,6R)-5-[[3-amino-6-[[3-amino-6-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxy-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-2-yl]methyl carbamate](/img/structure/B1240857.png)

![4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid](/img/structure/B1240859.png)
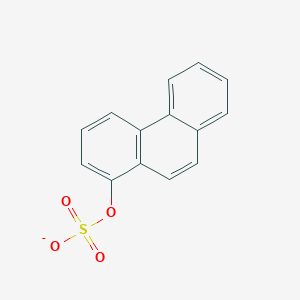
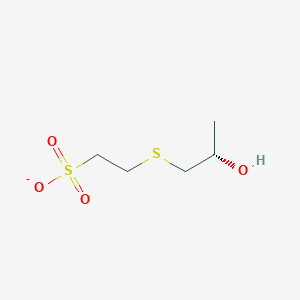
![TG(16:0/18:2(9Z,12Z)/20:0)[iso6]](/img/structure/B1240866.png)
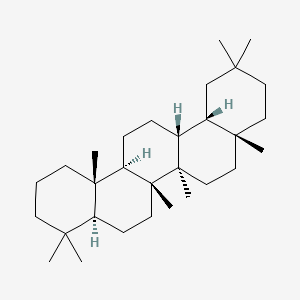
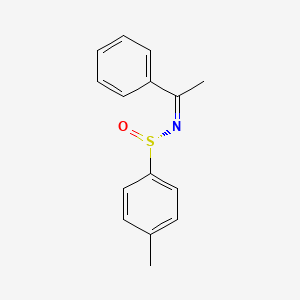
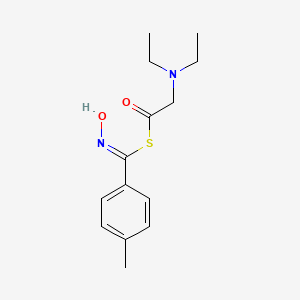
![Disodium;(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240872.png)
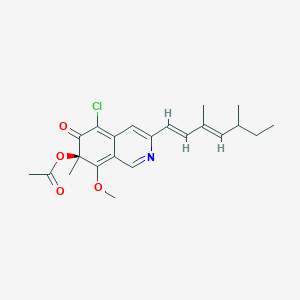
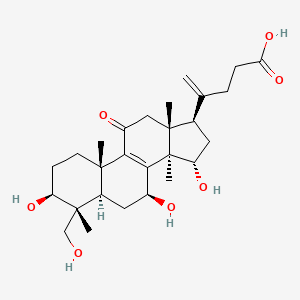
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)
